molecular formula C18H15NO2S B14318489 [1,1'-Biphenyl]-4-sulfonamide, N-phenyl- CAS No. 109135-65-1

[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-

Cat. No.: B14318489
CAS No.: 109135-65-1
M. Wt: 309.4 g/mol
InChI Key: MVOSRXKMYZOQDM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonamide, N-phenyl-: is an organic compound that consists of a biphenyl core with a sulfonamide group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-phenyl- typically involves the sulfonation of biphenyl followed by the introduction of the sulfonamide group. One common method is the reaction of biphenyl with chlorosulfonic acid to form biphenyl-4-sulfonyl chloride, which is then reacted with aniline to yield the desired sulfonamide compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-sulfonamide, N-phenyl- may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Agriculture: It may be used in the formulation of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-sulfonamide, N-phenyl- exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or blocking receptor binding. The biphenyl core provides a rigid scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Biphenyl-4-sulfonamide: Lacks the N-phenyl group, resulting in different chemical and biological properties.

    N-Phenylsulfonamide: Lacks the biphenyl core, affecting its structural rigidity and binding interactions.

    Biphenyl-4-amine: Contains an amine group instead of a sulfonamide, leading to different reactivity and applications.

Uniqueness:

    Structural Features: The combination of the biphenyl core and the sulfonamide group in [1,1’-Biphenyl]-4-sulfonamide, N-phenyl- provides a unique scaffold that can be tailored for specific applications.

Properties

CAS No.

109135-65-1

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N,4-diphenylbenzenesulfonamide

InChI

InChI=1S/C18H15NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H

InChI Key

MVOSRXKMYZOQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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